molecular formula C15H21NO4 B2522456 tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate CAS No. 1221342-16-0

tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate

Cat. No.: B2522456
CAS No.: 1221342-16-0
M. Wt: 279.336
InChI Key: YPPOVGRGRVWAES-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate: is an organic compound with the molecular formula C14H19NO4 It features a tert-butyl ester group, a benzodioxole moiety, and an amino propanoate chain

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Bioconjugation: The amino group allows for conjugation with biomolecules, making it useful in bioconjugation studies.

Medicine:

    Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development research.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s crucial to handle all chemical compounds with appropriate safety measures to minimize potential risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Amination Reaction: The benzodioxole moiety is then reacted with an appropriate amine to introduce the amino group.

    Esterification: The final step involves the esterification of the amino propanoate chain with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the specific substituents introduced but can include various alkylated or acylated derivatives.

Comparison with Similar Compounds

  • tert-Butyl 3-(1,3-benzodioxol-5-yl)-1-piperazinecarboxylate
  • tert-Butyl 3-(2-cyanoethoxy)propanoate
  • 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone

Comparison:

  • Structural Differences: While these compounds share the benzodioxole moiety, they differ in the functional groups attached to the propanoate chain.
  • Unique Features: tert-Butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate is unique due to the presence of both the tert-butyl ester and the amino group, which can influence its reactivity and potential applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

tert-butyl 3-(1,3-benzodioxol-5-ylmethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(17)6-7-16-9-11-4-5-12-13(8-11)19-10-18-12/h4-5,8,16H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPOVGRGRVWAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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